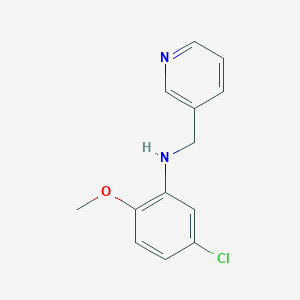
5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C13H13ClN2O and a molecular weight of 248.71 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a pyridin-3-ylmethyl group attached to an aniline core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the aniline core.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-cancer or anti-inflammatory agents, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-chloro-2-methoxyaniline: Lacks the pyridin-3-ylmethyl group, resulting in different chemical properties.
2-methoxy-N-(pyridin-3-ylmethyl)aniline: Lacks the chloro group, affecting its reactivity and applications.
5-chloro-N-(pyridin-3-ylmethyl)aniline: Lacks the methoxy group, leading to variations in its chemical behavior.
Uniqueness
5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C13H13ClN2O |
|---|---|
分子量 |
248.71 g/mol |
IUPAC名 |
5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C13H13ClN2O/c1-17-13-5-4-11(14)7-12(13)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 |
InChIキー |
ZKWMMJRPWKBFBC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


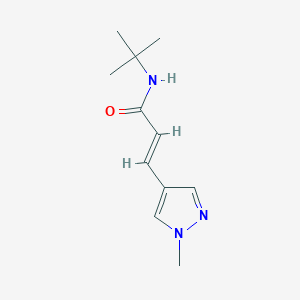


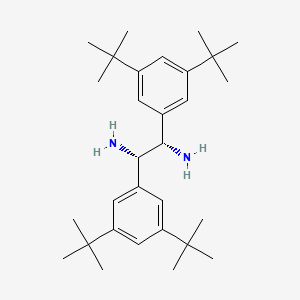
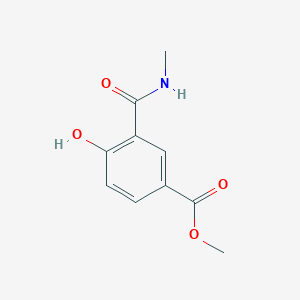
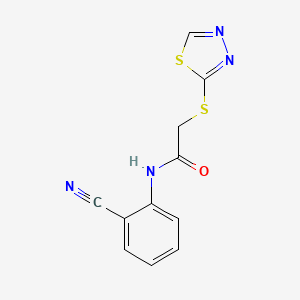
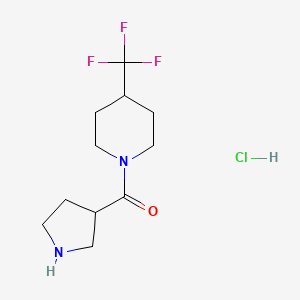
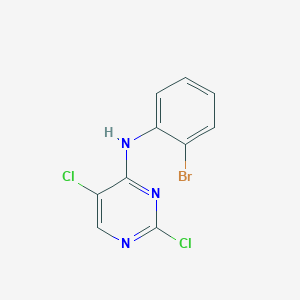
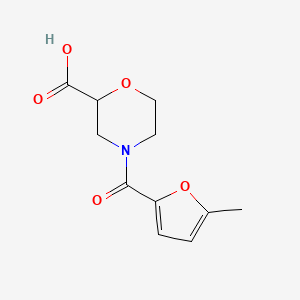

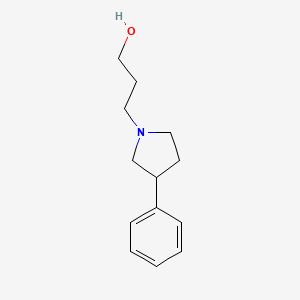
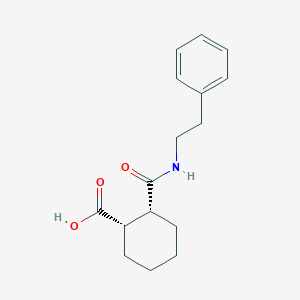

![(3R,4R,5R,8AR,8a1R,13aR)-4,5-dihydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione](/img/structure/B14905547.png)
